molecular formula C19H20Cl2N2O4 B2392919 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime CAS No. 478043-09-3

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime

Cat. No. B2392919
CAS RN: 478043-09-3
M. Wt: 411.28
InChI Key: DODCKOZFBJZDHC-RELWKKBWSA-N
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Description

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime (DCNB) is a synthetic organic compound that has been studied for its potential use in various scientific applications. DCNB has been studied for its ability to act as an enzyme inhibitor, a chelating agent, and a reagent for synthesis. DCNB has been studied for its ability to inhibit certain enzymes, chelate metals, and act as a reagent for synthesis. It has been used in research applications in the fields of biochemistry, pharmacology, and toxicology. DCNB is a versatile compound with a wide range of potential applications in laboratory research and experimentation.

Scientific Research Applications

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in various scientific research applications. It has been used as an enzyme inhibitor, chelating agent, and reagent for synthesis. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its ability to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its ability to chelate metals such as iron and copper, and act as a reagent for synthesis of various organic compounds. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its ability to act as an enzyme inhibitor and chelating agent. It is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is also believed to act as a chelating agent by forming a complex with metal ions, preventing them from participating in chemical reactions.
Biochemical and Physiological Effects
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential biochemical and physiological effects. It has been studied for its ability to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential to chelate metals such as iron and copper, and act as a reagent for synthesis of various organic compounds. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in the fields of biochemistry, pharmacology, and toxicology.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is its versatility, as it can be used as an enzyme inhibitor, chelating agent, and reagent for synthesis. This makes it a useful tool for researchers in many different fields. Additionally, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is relatively easy to synthesize in a laboratory setting, making it a cost-effective option for research. However, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime also has some limitations. It is a relatively unstable compound and can decompose if not stored properly. Additionally, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has not been extensively studied, so its effects on the body are not fully understood.

Future Directions

The potential applications of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime are vast, and there are many future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime. Other potential directions include exploring the potential of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime as a therapeutic agent and developing new uses for 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime in laboratory experiments.

Synthesis Methods

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethyl-1-nitrophenoxy-2-butanone with 2,4-dichlorobenzyl bromide in the presence of a base. This reaction produces a nitroalkene intermediate which is then reacted with hydroxylamine to yield the oxime product. This two-step synthesis method is simple and efficient, and can be performed in a laboratory setting.

properties

IUPAC Name

(Z)-N-[(2,4-dichlorophenyl)methoxy]-3,3-dimethyl-1-(2-nitrophenoxy)butan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-19(2,3)18(12-26-17-7-5-4-6-16(17)23(24)25)22-27-11-13-8-9-14(20)10-15(13)21/h4-10H,11-12H2,1-3H3/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCKOZFBJZDHC-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOCC1=C(C=C(C=C1)Cl)Cl)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime

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